5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound characterized by its complex molecular structure, which includes an amino group, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group makes it particularly reactive in certain conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its properties may enhance the performance and stability of these products.
Mechanism of Action
The mechanism by which 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide include:
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
3-chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5O/c11-6-1-4(10(12,13)14)2-17-9(6)19-7(15)5(3-18-19)8(16)20/h1-3H,15H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUNAPAHLOXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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